Direct Black 3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Direct Black 3 is a benzidine-based azo dye primarily used for dyeing textiles, leather, and paper . It is known for its strong affinity for cellulosic fibers such as cotton, rayon, and paper, making it a popular choice in the textile industry . This dye is characterized by its ability to produce deep black shades and its straightforward application process.

Métodos De Preparación

Direct Black 3 is synthesized through a series of diazotization and coupling reactions. The primary diazotization reaction involves the conversion of benzidine to its diazonium salt, which is then coupled with a naphthalene derivative to form the azo dye . Industrial production methods typically involve the use of large-scale reactors where the reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the dye .

Análisis De Reacciones Químicas

Direct Black 3 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of the azo bonds.

Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.

Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium dithionite. The major products formed from these reactions depend on the specific conditions but often include smaller aromatic compounds and amines .

Aplicaciones Científicas De Investigación

Textile Industry

Direct Black 3 is primarily utilized in the textile industry for dyeing natural fibers such as cotton and wool. It offers several advantages:

- Color Fastness : The dye exhibits good wash and light fastness properties, making it suitable for garments that require durability.

- Ease of Application : It can be applied through various methods, including exhaust dyeing and continuous dyeing processes, which enhances its versatility in textile manufacturing.

Case Study: Dyeing Properties

A study evaluated the dyeing properties of this compound on cotton fabric under standard exhaust dyeing conditions. The results showed that the dye provided high color yield and excellent fixation rates, indicating its effectiveness in producing deep black shades on cotton fabrics .

Leather Industry

In the leather industry, this compound is used to achieve deep black shades on leather products. Its application involves:

- Dyeing Process : The dye is incorporated during the tanning process, allowing for uniform coloration throughout the leather.

- Environmental Considerations : The use of this compound raises concerns about environmental pollution due to its potential toxicity. Research indicates that benzidine-derived azo dyes can initiate DNA mutations, necessitating careful handling and disposal practices .

Paper Industry

This compound is also applied in the paper industry for coloring paper products. Its characteristics include:

- High Stability : The dye maintains color stability under various pH conditions, making it suitable for different paper types.

- Application Method : It can be used in pulp dyeing processes or as a surface application to enhance aesthetic qualities .

Environmental Impact and Remediation

The environmental impact of this compound has prompted research into its removal from wastewater. Various methods have been explored:

- Adsorption Techniques : Modified chitosan nanocomposites have been studied for their effectiveness in adsorbing this compound from aqueous solutions. Research indicates that these materials can significantly reduce dye concentrations in wastewater, demonstrating their potential for industrial applications .

| Method | Efficiency (%) | Remarks |

|---|---|---|

| Chitosan Nanocomposites | Up to 90 | Effective under acidic conditions |

| Activated Carbon Adsorption | Varies | Commonly used but less efficient |

| Biological Treatment | Moderate | Sustainable but slower process |

Health and Safety Concerns

Due to its potential mutagenic effects, exposure to this compound poses health risks to workers in industries where it is used. The National Institute for Occupational Safety and Health highlights that workers may face significant exposure during the dyeing process .

Occupational Safety Measures

To mitigate risks associated with this compound:

- Personal Protective Equipment (PPE) : Workers should utilize appropriate PPE to minimize skin contact and inhalation of dust.

- Monitoring Exposure Levels : Regular monitoring of workplace exposure levels is crucial to ensure compliance with safety regulations.

Mecanismo De Acción

The mechanism of action of Direct Black 3 involves its interaction with the molecular targets in the substrate it dyes. The dye molecules form hydrogen bonds and Van der Waals forces with the fibers, leading to strong adherence and uniform coloration. The azo bonds in the dye are responsible for its color properties, and any alteration in these bonds can change the dye’s color .

Comparación Con Compuestos Similares

Direct Black 3 can be compared with other similar azo dyes such as Direct Blue 1 and Direct Orange 25. While all these dyes share a similar azo structure, this compound is unique in its ability to produce deep black shades and its strong affinity for cellulosic fibers . Other dyes may offer different color properties or affinities for various substrates, but this compound remains a preferred choice for applications requiring intense black coloration .

Conclusion

This compound is a versatile and widely used azo dye with significant applications in various fields. Its straightforward synthesis, strong dyeing properties, and wide range of applications make it an important compound in both industrial and research settings.

Actividad Biológica

Direct Black 3 is a synthetic azo dye commonly used in textile applications. Its biological activity, particularly concerning its toxicological and carcinogenic properties, has been the subject of various studies. This article reviews the significant findings regarding the biological effects of this compound, including its mutagenic potential, carcinogenicity, and metabolic pathways.

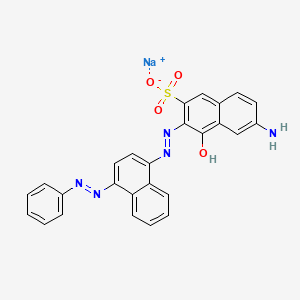

- Chemical Formula : C34H25N9Na2O7S2

- Molecular Weight : 781 g/mol

- CAS Number : 1937-37-7

This compound belongs to a class of dyes known as benzidine-derived azo dyes, which are characterized by their potential to metabolize into benzidine, a known carcinogen.

Carcinogenic Studies

Research indicates that this compound exhibits carcinogenic properties. A pivotal study conducted by the National Cancer Institute (NCI) involved feeding Fischer 344 rats and B6C3F1 mice with varying concentrations of this compound over a period of 13 weeks. The findings showed significant tumor development in treated animals:

- Rats :

- At a concentration of 3000 ppm, all male rats developed hepatic neoplastic nodules.

- Significant incidences of hepatocellular carcinomas were observed in both sexes at lower doses.

- Mice :

- Liver damage was noted, although no cancerous changes were identified, suggesting species-specific responses to the dye.

Table 1 summarizes the tumor incidence rates from the NCI study:

| Dye | Concentration (ppm) | Male Rats with Tumors (%) | Female Rats with Tumors (%) |

|---|---|---|---|

| This compound | 3000 | 100 | 50 |

| Direct Blue 6 | 1500 | 80 | 77 |

| Control | N/A | 0 | 0 |

Mutagenicity Tests

This compound has also been shown to possess mutagenic properties. In the Salmonella/microsome assay (Ames test), it induced mutations, indicating its potential to cause genetic damage. This mutagenicity is attributed to its metabolic conversion to benzidine within biological systems, which has been documented in various studies .

Metabolic Pathways

The metabolism of this compound involves its reduction to benzidine in both animal models and humans. Studies have demonstrated that residual benzidine can be detected in the urine of animals dosed with this compound, highlighting the compound's capacity to undergo metabolic conversion.

- Urinary Benzidine Levels : In studies where animals were administered this compound, significant levels of benzidine were found in urine samples, confirming that the dye is metabolized into this harmful compound .

Case Studies and Epidemiological Evidence

Epidemiological studies have linked exposure to benzidine-derived dyes, including this compound, with increased risks of bladder cancer among workers in dye manufacturing and application settings. For instance, a study by Yoshida et al. (1971) suggested a probable association between occupational exposure to these dyes and bladder cancer incidence .

Environmental Impact and Safety Guidelines

Given the carcinogenic potential of this compound and related compounds, safety guidelines have been established for handling these substances in industrial settings. The National Institute for Occupational Safety and Health (NIOSH) recommends treating these dyes as if they were human carcinogens due to their toxicological profiles .

Propiedades

Número CAS |

6227-04-9 |

|---|---|

Fórmula molecular |

C26H18N5NaO4S |

Peso molecular |

519.5 g/mol |

Nombre IUPAC |

sodium;6-amino-4-hydroxy-3-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C26H19N5O4S.Na/c27-17-11-10-16-14-24(36(33,34)35)25(26(32)21(16)15-17)31-30-23-13-12-22(19-8-4-5-9-20(19)23)29-28-18-6-2-1-3-7-18;/h1-15,32H,27H2,(H,33,34,35);/q;+1/p-1 |

Clave InChI |

DVEWDGYYKWOVMV-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C=C5C=CC(=CC5=C4O)N)S(=O)(=O)[O-].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.